molecular formula C7H7NO3S B14801368 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide

Cat. No.: B14801368
M. Wt: 185.20 g/mol
InChI Key: BWGIOVDZKZMJMV-UHFFFAOYSA-N
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Description

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide is a heterocyclic compound featuring a pyridine backbone with three key functional groups:

  • Mercapto group (-SH) at the 2-position, which enhances reactivity in metal coordination and nucleophilic substitution.
  • Methoxycarbonyl group (-COOCH3) at the 4-position, contributing to ester-based hydrophobicity and stability.
  • N-oxide moiety, which increases polarity and solubility in polar solvents.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

methyl 1-hydroxy-2-sulfanylidenepyridine-4-carboxylate

InChI

InChI=1S/C7H7NO3S/c1-11-7(9)5-2-3-8(10)6(12)4-5/h2-4,10H,1H3

InChI Key

BWGIOVDZKZMJMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=S)N(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield.

Another method involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst . This method is advantageous due to its efficiency and the use of readily available starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction of the compound can be achieved using hydride reagents, leading to the formation of the corresponding thiol.

    Substitution: The mercapto group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted pyridine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide derivatives, reduced thiols, and various substituted pyridine derivatives.

Scientific Research Applications

2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide with structurally related compounds from the evidence:

Compound Name Core Structure Molecular Weight (g/mol) Melting Point Key Functional Groups
2-Mercaptopyrimidine Pyrimidine 112.15 230℃ (dec.) -SH, two N atoms in ring
Mercaptosuccinic acid Succinic acid 150.15 154℃ -SH, two -COOH groups
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Not provided Not provided -Cl, -CH3, -COOH
This compound Pyridine N-oxide Inferred Inferred -SH, -COOCH3, N-oxide
Key Observations:

Core Heterocycle: Pyridine (one N atom) vs. The N-oxide in the main compound introduces polarity, distinguishing it from non-oxidized analogs.

Functional Groups: -SH Group: Present in both 2-Mercaptopyrimidine and the main compound. This group facilitates metal chelation, as seen in 2-Mercaptopyrimidine’s use in coordination chemistry . -COOCH3 vs. Chloro and Methyl Substituents: The chloro and methyl groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhance steric hindrance and alter electronic properties, affecting reactivity in substitution reactions .

Physical and Chemical Properties

  • Melting Points :

    • 2-Mercaptopyrimidine has a high decomposition melting point (230℃), likely due to strong intermolecular hydrogen bonding from its pyrimidine ring and -SH group .
    • Mercaptosuccinic acid’s lower melting point (154℃) reflects weaker intermolecular forces in its aliphatic structure .
    • The main compound’s N-oxide and ester groups may lower its melting point compared to 2-Mercaptopyrimidine but raise it relative to aliphatic analogs.
  • Solubility: The N-oxide in the main compound increases polarity, likely enhancing water solubility compared to non-oxidized pyridines.

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